molecular formula C10H14O B1583464 2-Methoxy-1,3,4-trimethylbenzene CAS No. 21573-36-4

2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464
CAS No.: 21573-36-4
M. Wt: 150.22 g/mol
InChI Key: MIOQAXCZXWHELT-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,4-trimethylbenzene: is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, where three hydrogen atoms are replaced by three methyl groups and one hydrogen atom is replaced by a methoxy group. .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,3,4-trimethylbenzene can be synthesized through various methods. One common method involves the methylation of 1,3,4-trimethylbenzene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the Friedel-Crafts alkylation of anisole with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3,4-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1,3,4-trimethylbenzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating the formation of substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,3,4-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl-only counterparts .

Properties

IUPAC Name

2-methoxy-1,3,4-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQAXCZXWHELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343695
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-36-4
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.367 mol) of 2,3,6-trimethylphenol, 55 g (0.4 mol) of potassium carbonate and 36 ml (0.38 mol) of dimethylsulphate in 500 ml of acetonitrile was heated under reflux overnight. 35 ml of conc. aqueous ammonia was then added, and the mixture refluxed for 1 hour. After filtration and evaporation, the residue was taken up in ether and washed twice with NaOH-solution and twice with NaHCO3 -solution. Drying (MgSO4) and evaporation gave 50.8 g (92%) of the product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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